Ethyl 2-(3-iodo-5-methylphenyl)acetate
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Overview
Description
Ethyl 2-(3-iodo-5-methylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with iodine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-iodo-5-methylphenyl)acetate typically involves the esterification of 2-(3-iodo-5-methylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-iodo-5-methylphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the methyl group.
Major Products Formed
Substitution: Products such as 2-(3-azido-5-methylphenyl)acetate or 2-(3-cyano-5-methylphenyl)acetate.
Reduction: 2-(3-iodo-5-methylphenyl)ethanol.
Oxidation: 2-(3-iodo-5-carboxyphenyl)acetate.
Scientific Research Applications
Ethyl 2-(3-iodo-5-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3-iodo-5-methylphenyl)acetate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-bromo-5-methylphenyl)acetate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-(3-chloro-5-methylphenyl)acetate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 2-(3-fluoro-5-methylphenyl)acetate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Ethyl 2-(3-iodo-5-methylphenyl)acetate is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens may not. The larger atomic size and higher reactivity of iodine make this compound particularly useful in certain synthetic applications.
Properties
Molecular Formula |
C11H13IO2 |
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Molecular Weight |
304.12 g/mol |
IUPAC Name |
ethyl 2-(3-iodo-5-methylphenyl)acetate |
InChI |
InChI=1S/C11H13IO2/c1-3-14-11(13)7-9-4-8(2)5-10(12)6-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
JAFYEAUQJNZDER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)C)I |
Origin of Product |
United States |
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